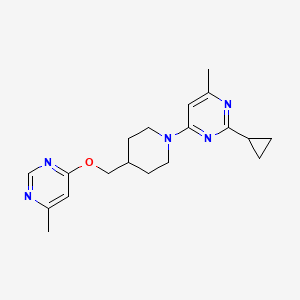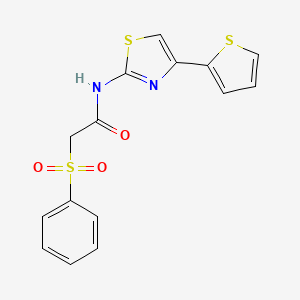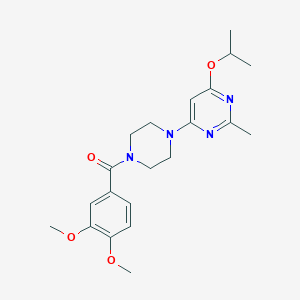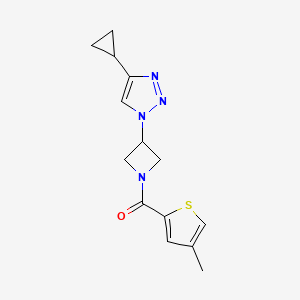![molecular formula C19H21N5O4 B2412147 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione CAS No. 2097916-87-3](/img/structure/B2412147.png)
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a pyrrolidine ring, which is a type of saturated heterocycle that is used widely in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Antimicrobial Activity
Novel compounds with potential antimicrobial activity have been synthesized to target various bacterial strains. For instance, novel fluoroquinolones have been designed and synthesized, showing in vivo activity against Mycobacterium tuberculosis H37Rv in mice, demonstrating comparable activity to sparfloxacin. These compounds include various substituted piperazin-1-yl groups, indicating a broad approach to creating effective antimicrobial agents (A. Shindikar & C. Viswanathan, 2005).
Anticonvulsant Activity
Research into anticonvulsant agents has led to the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives. These compounds have been tested using acute models of seizures in mice, revealing potential anticonvulsant properties. Some derivatives showed promising pharmacological profiles, suggesting a new avenue for the development of antiepileptic drugs (Sabina Rybka et al., 2017).
Synthesis of Antimicrobial Agents
The synthesis of new thiazolidinone derivatives has been explored for their antimicrobial properties. By integrating 1-pyridin-2-yl-piperazine with various aldehydes and cyclization processes, a series of compounds were developed and tested against a panel of pathogenic bacterial and fungal strains. This research opens up new possibilities for creating effective antimicrobial agents (Divyesh Patel et al., 2012).
Development of Bacterial Multidrug Resistance Pump Inhibitors
Efflux pump inhibitors (EPIs) represent a strategic approach to combating bacterial multidrug resistance. New derivatives have been synthesized and evaluated for their ability to inhibit the NorA efflux pump system in Staphylococcus aureus. These studies highlight the potential of modifying the quinoxaline nucleus to enhance EPI activity, providing insights into the development of agents that can overcome bacterial drug resistance (C. Vidaillac et al., 2007).
Hypotensive Agents
Research into hypotensive agents has led to the synthesis of compounds with significant activity on blood vessel relaxation. By substituting 1-hydrogen atoms of quinazoline dione derivatives with various moieties, compounds demonstrating potent hypotensive activity were identified, offering a pathway to new treatments for hypertension (Y. Eguchi et al., 1991).
Eigenschaften
IUPAC Name |
1-ethyl-4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUYYWXQDPTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)





![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)

![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)

![5-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2412087.png)